molecular formula C13H22ClN B1449295 3-Ethyl-1-phenylpentan-1-amine hydrochloride CAS No. 1864059-02-8

3-Ethyl-1-phenylpentan-1-amine hydrochloride

Cat. No.: B1449295
CAS No.: 1864059-02-8
M. Wt: 227.77 g/mol
InChI Key: NSDJRPUSDGFLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-phenylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a hydrochloride salt form of an amine, characterized by the presence of an ethyl group, a phenyl group, and a pentan-1-amine backbone. This compound is utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylpentan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-phenylpentan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-Ethyl-1-phenylpentan-1-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylpentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-1-phenylpentan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective.

Properties

IUPAC Name

3-ethyl-1-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-11(4-2)10-13(14)12-8-6-5-7-9-12;/h5-9,11,13H,3-4,10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJRPUSDGFLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-phenylpentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-phenylpentan-1-amine hydrochloride
Reactant of Route 3
3-Ethyl-1-phenylpentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethyl-1-phenylpentan-1-amine hydrochloride
Reactant of Route 5
3-Ethyl-1-phenylpentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Ethyl-1-phenylpentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.